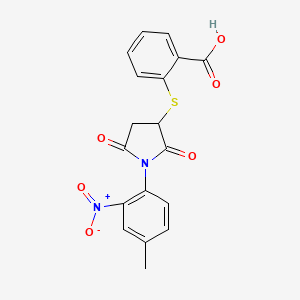

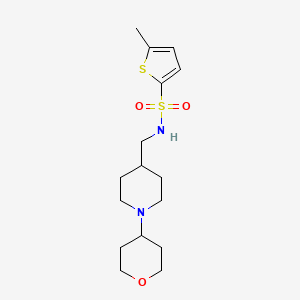

2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, also known as MNTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNTB is a thiol-reactive compound that can be used to modify proteins and peptides.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : A study by Barker, Brimble, and McLeod (2003) reports a new procedure for synthesizing 2-(3-methyl-2,5-di-oxopyrrolidin-lyl)benzoic acid, which offers a cleaner product and higher yield compared to previous methods (Barker, Brimble, & McLeod, 2003).

Chemical Reactions : Kon’shin et al. (2012) discuss the reaction of 2-(phenylamino)benzoic and related acid hydrazides with succinic anhydride, leading to the formation of 4-(2-aroylhydrazinyl)-4-oxobutanoic acids (Kon’shin, Efremov, Vakhrin, & Gorbunov, 2012).

Luminescence and Material Science

Luminescence Sensitization : Viswanathan and Bettencourt-Dias (2006) explored thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers of Eu(III) and Tb(III) luminescence. This study offers insights into the luminescence properties and efficiency of these compounds (Viswanathan & Bettencourt-Dias, 2006).

Antioxidant Activity in Derivatives : Tumosienė et al. (2019) synthesized novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and evaluated their antioxidant activity. This research indicates potential biomedical applications of such derivatives (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Photolysis and Chemical Transformations

Photolysis Studies : Lin and Abe (2021) conducted a study on the photolysis of 2-(4-nitrophenyl)-1H-indole derivatives, leading to interesting chemical transformations and potential applications in photochemistry (Lin & Abe, 2021).

New Derivative Synthesis : Research by Kolyamshin et al. (2021) focuses on the synthesis of new derivatives of 2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl, which includes steps involving 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoates (Kolyamshin, Mitrasov, Danilov, Avruiskaya, Pylchikova, & Savinova, 2021).

Material and Biological Applications

Conducting Polymer Synthesis : Variş et al. (2006) synthesized new conducting polymers using derivatives of 2,5-di(4-methyl-thiophen-2-yl)-1-(4-nitrophenyl)-1H-pyrrole, demonstrating applications in material science and electronics (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).

Solid-State Structure Analysis : Bettencourt‐Dias, Viswanathan, and Ruddy (2005) analyzed the solid-state structures of thiophene derivatives, contributing to the understanding of molecular interactions in such compounds (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).

Anti-leishmanial Activity Studies : Dias et al. (2015) synthesized and characterized new nitroaromatic compounds, evaluating their potential as anti-leishmanial drugs, indicating biomedical research applications (Dias, Lima, Pinheiro, Rodrigues, Donnici, Fujiwara, Bartholomeu, Ferreira, Ferreira, Mendes, Silva, & Alves, 2015).

Propriétés

IUPAC Name |

2-[1-(4-methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6S/c1-10-6-7-12(13(8-10)20(25)26)19-16(21)9-15(17(19)22)27-14-5-3-2-4-11(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTHAWWRKWQGQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)

![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine](/img/structure/B2377662.png)

![Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2377665.png)

![N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2377668.png)

![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2377674.png)

![2-[4-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2377675.png)